molecular formula C11H8O B3120318 5-Ethynylindan-1-one CAS No. 262376-41-0

5-Ethynylindan-1-one

Cat. No. B3120318
CAS RN: 262376-41-0
M. Wt: 156.18 g/mol
InChI Key: YSDHGTLYNPEPDD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involving 5-Ethynylindan-1-one would require detailed knowledge of its reactivity and interaction with other substances . Unfortunately, specific information about its chemical reactions was not found in the available resources.

Scientific Research Applications

Radical Method for Introducing Ethynyl Group

A novel radical method for the stereoselective introduction of an ethynyl group, including 5-ethynylindan-1-one derivatives, has been developed. This method is pivotal in synthesizing novel antimetabolites such as 2'-deoxy-2'-C-ethynyluridine and -cytidine, which are significant in medical research for their potential as antimetabolites (Sukeda, Ichikawa, Matsuda, & Shuto, 2003).

Application in Organic Light-Emitting Diodes (OLEDs)

Ethynylphenyl-linked carbazoles, which could include 5-ethynylindan-1-one derivatives, have been studied for their use in organic light-emitting diodes (OLEDs). These compounds show potential as single-emitting components for white OLEDs due to their efficient electroluminescence properties (Adhikari, Duan, Hou, Qiu, Neckers, & Shah, 2009).

Modulation of Pharmacokinetics in Antitumor Therapy

5-Ethynyluracil, a derivative of 5-ethynylindan-1-one, has been investigated as a potent modulator of pharmacokinetics and antitumor efficacy. It functions as an inhibitor of dihydropyrimidine dehydrogenase, enhancing the effects of certain antitumor drugs (Baccanari, Davis, Knick, & Spector, 1993).

Macrocyclic Triruthenium Complexes

Studies on macrocyclic triruthenium complexes involving 5-ethynyl-2-furancarboxylic acid and 3-ethynylbenzoic acid indicate potential applications in molecular electronics. These complexes exhibit electronically coupled mixed-valent states, significant for conductive materials (Fink, Bodensteiner, Linseis, & Winter, 2018).

Structural Studies in Chemistry

The structure of molecules containing ethynyl groups, like 5-ethynylindan-1-one, has been extensively studied. These investigations provide insights into molecular configurations and interactions crucial for designing advanced materials and pharmaceuticals (Krishnasamy, Lakshmi Rao, & Rao, 1984).

Synthesis of Carbazo-Based Light-Emitting Dendrimers

The synthesis of carbazo-based dendrimers that include ethynyl groups demonstrates their potential as blue light-emitting materials in OLEDs. These compounds exhibit high fluorescence and stability, making them suitable for display technologies (Adhikari, Mondal, Shah, & Neckers, 2007).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances or systems. Unfortunately, specific information about the mechanism of action of 5-Ethynylindan-1-one was not found in the available resources .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and the necessary precautions for handling it . Unfortunately, specific safety and hazard information for 5-Ethynylindan-1-one was not found in the available resources.

properties

IUPAC Name

5-ethynyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h1,3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHGTLYNPEPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynylindan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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